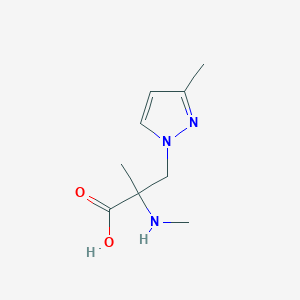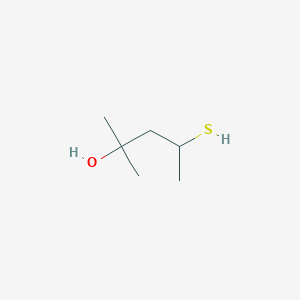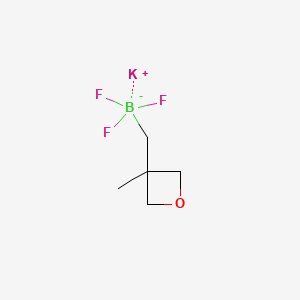![molecular formula C11H18Cl2N2O B13487798 3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a pyridine ring via an ethyl linker. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both morpholine and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as a dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to various substituted pyridine or morpholine derivatives.
科学研究应用
3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activities, including anti-tumor and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-[2-(Morpholin-4-yl)ethyl]pyridine: Similar structure but with different substitution patterns on the pyridine ring.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Morpholine derivatives: Compounds like 4-morpholinopyridine share the morpholine ring and exhibit comparable chemical reactivity.
Uniqueness
3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride is unique due to the specific combination of the pyridine and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C11H18Cl2N2O |
|---|---|
分子量 |
265.18 g/mol |
IUPAC 名称 |
3-(2-pyridin-4-ylethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11;;/h3-6,11,13H,1-2,7-9H2;2*1H |
InChI 键 |
DUZZIHIZIFPVPS-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)CCC2=CC=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)
![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)


![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

